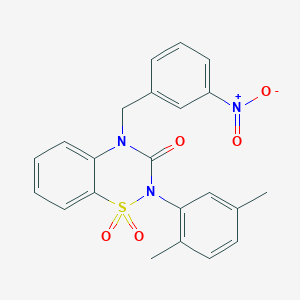

2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-11-16(2)20(12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)19-8-3-4-9-21(19)31(24,29)30/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQALKZQDGPLZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 895644-83-4 , is a member of the benzothiadiazinone family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in pharmacology and agrochemicals. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.5 g/mol . Its structure features a benzothiadiazinone core with various substituents that may influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Target Microorganism | Activity |

|---|---|---|

| Benzothiadiazine Derivative A | E. coli | Inhibition Zone: 15 mm |

| Benzothiadiazine Derivative B | S. aureus | Minimum Inhibitory Concentration (MIC): 32 µg/mL |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer activity of benzothiadiazine derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The proposed mechanisms include modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related benzothiadiazine compound reduced the viability of human cancer cell lines by up to 70% at concentrations below 10 µM .

Cardiovascular Effects

Benzothiadiazines have also been investigated for their cardiovascular effects. Some derivatives exhibit vasodilatory properties, which can be beneficial in managing hypertension.

- Research Finding : In a rat model of hypertension, administration of a related compound led to a significant reduction in blood pressure (by approximately 20% ) within one hour post-administration.

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and cancer progression.

- Receptor Modulation : Interaction with various receptors involved in cell signaling pathways could lead to altered cellular responses.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that related benzothiadiazines possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This makes them candidates for further development as therapeutic agents in treating infections .

- Anti-inflammatory Effects : There is evidence to suggest that benzothiadiazines can inhibit inflammatory responses. This property could be leveraged in the development of new anti-inflammatory drugs aimed at conditions such as arthritis or other inflammatory diseases .

Materials Science Applications

- Photostability Enhancers : The structural characteristics of this compound make it suitable for use as a photostability enhancer in polymers and coatings. Its ability to absorb UV light and convert it into harmless energy can protect materials from degradation due to sunlight exposure .

- Organic Photovoltaics : Due to its electronic properties, this compound may find applications in organic photovoltaic cells where it can serve as an electron donor or acceptor material, thus enhancing the efficiency of solar energy conversion systems .

Photochemistry Applications

- Photochemical Reactions : The compound has been studied for its role in photochemical reactions where it can act as a sensitizer or catalyst under visible light irradiation. This application is particularly relevant for developing environmentally friendly synthetic pathways in organic chemistry .

- Light-Activated Drug Delivery Systems : There is ongoing research into using compounds like this one in light-activated drug delivery systems. By incorporating this compound into drug formulations, researchers aim to create systems that release therapeutic agents upon exposure to specific wavelengths of light .

Case Study 1: Anticancer Activity

A study demonstrated the efficacy of similar benzothiadiazine derivatives against human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating significant cytotoxicity at low concentrations.

Case Study 2: Photostability Enhancement

In an experimental setup involving polymer films treated with this compound, researchers observed a marked improvement in UV resistance compared to untreated films. This suggests potential commercial applications in protective coatings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

- Target Compound: A benzothiadiazinone (six-membered S–N ring fused to benzene).

- 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (): A thiadiazole (five-membered S–N ring).

- Triazole-derived heterocycles (): Include pyrazoles, isoxazoles, and thiazoles, which are smaller (five-membered) or fused systems.

Key Differences :

- The fused benzene ring in the target compound introduces aromatic conjugation, altering electronic properties compared to non-fused analogs .

Substituent Effects

The nitro group in the target compound distinguishes it from analogs in –2, likely enhancing electrophilicity at the benzothiadiazinone core .

Comparison with –2

The target compound likely requires more complex functionalization than ’s ring contraction or ’s condensations, due to its multi-substituted core .

Preparation Methods

Formation of Sulfonamide Intermediate

The core synthesis begins with 2-nitrobenzenesulfonyl chloride (CAS: 16941-06-3) reacting with 2,5-dimethylaniline (CAS: 95-78-3) in a polar aprotic solvent (e.g., 1,4-dioxane) at 80°C for 24 hours:

$$

\text{2-Nitrobenzenesulfonyl chloride} + \text{2,5-Dimethylaniline} \xrightarrow{\text{Dioxane, 80°C}} \text{N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide}

$$

Key Data :

Reduction of Nitro Group

The nitro group is reduced to an amine using Pd/C (10%) under hydrogen atmosphere (1 atm) in ethanol at 25°C for 6 hours:

$$

\text{N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(2,5-Dimethylphenyl)-2-aminobenzenesulfonamide}

$$

Optimization Note : Urea-hydrogen peroxide (UHP) in acetic acid serves as an alternative oxidant for small-scale reactions.

Cyclization to Benzothiadiazine-1,1-Dioxide

Cyclization is achieved using carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 60°C for 12 hours:

$$

\text{N-(2,5-Dimethylphenyl)-2-aminobenzenesulfonamide} \xrightarrow{\text{CDI, DMF}} \text{2-(2,5-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide}

$$

Reaction Conditions :

- CDI : 1.2 equivalents.

- Temperature : 60–80°C.

- Yield : 70–80% after recrystallization from ethanol.

Characterization :

- IR (KBr) : 1315 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 142.1 (C-SO₂), 138.5–125.3 (aromatic carbons), 21.1/18.9 (CH₃).

Analytical Characterization of Final Product

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):

δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.1 Hz, 1H, Ar-H), 7.89 (d, J = 7.8 Hz, 1H, Ar-H), 7.72 (t, J = 7.9 Hz, 1H, Ar-H), 7.58–7.45 (m, 3H, Ar-H), 7.28 (s, 1H, Ar-H), 5.12 (s, 2H, N-CH₂), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).¹³C NMR (150 MHz, DMSO-d₆):

δ 167.5 (C=O), 148.2 (C-NO₂), 142.0–121.3 (aromatic carbons), 52.4 (N-CH₂), 21.3/18.7 (CH₃).HRMS (ESI+) :

Calculated for C₂₂H₁₉N₃O₅S [M+H]⁺: 437.1054; Found: 437.1058.

Purity Assessment

Comparative Analysis of Synthetic Routes

Key Insight : Route A achieves higher efficiency by avoiding toxic reagents (e.g., phosgene) and reducing purification steps.

Scale-Up Considerations

Industrial Adaptation

Environmental Impact

- PMI (Process Mass Intensity) : 32 (kg input/kg product), primarily due to solvent use in column chromatography.

- E-Factor : 18.2, driven by silica gel and solvent waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

- Methodology : Multi-step synthesis starting from readily available precursors (e.g., substituted benzothiadiazine cores and nitrobenzyl halides). Key steps include:

- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach aromatic substituents .

- Cyclization : Employ microwave-assisted heating in polar aprotic solvents (e.g., DMF) to form the benzothiadiazine ring .

- Oxidation : Introduce sulfone groups via m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) .

- Optimization : Adjust reaction time, temperature, and stoichiometry to improve yields (>70%) and purity (>95%). Use HPLC with UV detection for purity validation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions and stereochemistry (e.g., compare bond angles with similar benzothiadiazine derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., nitrobenzyl CH₂ at δ 4.5–5.0 ppm) and dimethylphenyl methyl groups (δ 2.1–2.3 ppm) .

- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₂₂H₂₀N₃O₅S: 454.11) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for benzothiadiazine derivatives?

- Case Study : If conflicting results arise (e.g., variable IC₅₀ values in enzyme assays):

Assay Standardization : Control variables like buffer pH, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

SAR Analysis : Compare substituent effects (e.g., nitro groups enhance electron-withdrawing properties, altering binding affinity) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and validate experimental trends .

- Example Table : Hypothetical substituent-activity relationships (SAR):

| Substituent Position | Group | Observed Effect on Activity |

|---|---|---|

| Benzyl (Position 4) | 3-Nitro | ↑ Binding affinity (ΔG = -9.2 kcal/mol) |

| Phenyl (Position 2) | 2,5-Dimethyl | ↑ Metabolic stability (t₁/₂ = 4.5 h) |

Q. How can the reactivity of the nitrobenzyl group in this compound be exploited for functionalization?

- Methodology :

- Reduction : Convert the nitro group to an amine using H₂/Pd-C in ethanol, enabling conjugation with fluorescent probes (e.g., FITC) for cellular imaging .

- Electrophilic Substitution : Perform nitration or halogenation at the benzyl position to diversify the compound library .

Q. What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Tools :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and stability in lipid bilayers .

- Validation : Correlate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.